1-Methoxydibenzo[b,d]furan-4-carboxylic acid
Description
1-Methoxydibenzo[b,d]furan-4-carboxylic acid is a polycyclic aromatic compound featuring a fused dibenzofuran core substituted with a methoxy group at position 1 and a carboxylic acid moiety at position 2. The dibenzofuran scaffold is structurally related to naturally occurring furanocoumarins and synthetic derivatives with demonstrated pharmacological relevance, including anticancer and anti-inflammatory activities .
The compound’s structural complexity and functional groups make it a candidate for exploring structure-activity relationships (SAR) in drug discovery.
Properties
Molecular Formula |
C14H10O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-methoxydibenzofuran-4-carboxylic acid |
InChI |
InChI=1S/C14H10O4/c1-17-11-7-6-9(14(15)16)13-12(11)8-4-2-3-5-10(8)18-13/h2-7H,1H3,(H,15,16) |
InChI Key |
BTYIOLUNKGMKRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=CC=CC=C3OC2=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxydibenzo[b,d]furan-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the formylation of 2-methoxydibenzo[b,d]furan using α,α-dichloromethyl methyl ether and tin(IV) chloride, followed by oxidation to the carboxylic acid . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxydibenzo[b,d]furan-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
1-Methoxydibenzo[b,d]furan-4-carboxylic acid has been investigated for its antimicrobial and anticancer properties. Research indicates that the compound may disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its antimicrobial effects. Additionally, its anticancer properties are thought to arise from inducing apoptosis in cancer cells through targeted signaling pathways. Studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating potential for drug development in oncology .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical modifications, making it suitable for synthesizing derivatives with enhanced biological activity or novel properties. The compound can be used in the preparation of furan-based dimethacrylates, which have applications in producing bio-derived materials .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of this compound derivatives against glioblastoma multiforme (GBM). The findings revealed that these compounds could inhibit tumor cell proliferation at submicromolar concentrations without affecting normal cell viability. Mechanistic studies suggested engagement with multiple cellular targets, highlighting the potential for developing lead compounds for treating aggressive cancers .
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial properties of this compound demonstrated effective inhibition against various bacterial strains. The study utilized disk diffusion methods to evaluate antibacterial activity, revealing significant zones of inhibition at specific concentrations. Further investigations into the mechanism indicated that the compound disrupts bacterial cell membrane integrity, supporting its use as a template for designing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-Methoxydibenzo[b,d]furan-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The methoxy group in this compound donates electrons via resonance, contrasting with acetyl or carbonyl substituents (e.g., in ’s compound), which withdraw electrons, altering reactivity in electrophilic substitution reactions .
- Hydrogenation effects : Saturation of the dibenzofuran core (e.g., 6,7,8,9-tetrahydro derivative) increases solubility in polar solvents, as seen in similar hydrogenated furan derivatives .
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations :
- Carboxylic acid derivatives: The free carboxylic acid form (e.g., this compound) typically exhibits lower solubility in nonpolar solvents compared to ester or amide derivatives, which are more lipophilic .
- Chloride derivatives : Naphtho[2,1-b]furan-4-carbonyl chloride () shows high reactivity in acylations, with a melting point indicative of crystalline stability .
Key Observations :
- Synthetic flexibility : The carboxylic acid group in this compound enables conjugation with amines (e.g., peptide linkages) or alcohols, as demonstrated in Corey’s lactone amide synthesis () .
Biological Activity
1-Methoxydibenzo[b,d]furan-4-carboxylic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a methoxy group attached to a dibenzofuran structure with a carboxylic acid functional group. The molecular formula is , and its structure can be represented as follows:
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage. A study reported that the compound demonstrated a dose-dependent increase in radical scavenging activity compared to standard antioxidants like ascorbic acid.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of commonly used antibiotics, suggesting potential for therapeutic applications in treating infections .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in several models. In animal studies, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:
- Antioxidant Mechanism : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS) effectively.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death.
- Anti-inflammatory Mechanism : By modulating signaling pathways related to inflammation, such as NF-kB and MAPK, it reduces the expression of inflammatory mediators.
Study 1: Antioxidant Efficacy
In a study conducted on human fibroblast cells, this compound was shown to reduce oxidative stress markers significantly. Cells treated with the compound exhibited lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, compared to control groups .
| Treatment | MDA Levels (µM) |
|---|---|
| Control | 12.5 |
| Compound | 6.8 |
Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that the compound had an MIC of 32 µg/mL against E. coli, while ampicillin had an MIC of 16 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Ampicillin | 16 |
Study 3: Anti-inflammatory Effects
In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in paw edema compared to untreated controls.
| Group | Paw Edema (mm) |
|---|---|
| Control | 5.0 |
| Compound Treatment | 2.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
